molecular formula C3H4Cl3F B3392425 1,2,3-Trichloro-2-fluoropropane CAS No. 7126-16-1

1,2,3-Trichloro-2-fluoropropane

Cat. No.: B3392425
CAS No.: 7126-16-1
M. Wt: 165.42 g/mol
InChI Key: LOROQHBGERJNAM-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-2-fluoropropane is an organic compound with the molecular formula C₃H₄Cl₃F. It is a colorless liquid that is used in various industrial applications. The compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This unique structure imparts specific chemical properties that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-2-fluoropropane can be synthesized through the halogenation of propene derivatives. One common method involves the addition of chlorine and fluorine to allyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trichloro-2-fluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and chlorinated compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Zinc dust in acetic acid is commonly used for the reduction of halogenated compounds.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed under acidic conditions.

Major Products Formed:

    Substitution: Products include various halogenated propanes.

    Reduction: Products include partially dehalogenated propanes.

    Oxidation: Products include more oxidized and complex halogenated compounds.

Scientific Research Applications

1,2,3-Trichloro-2-fluoropropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other fluorinated and chlorinated compounds.

Mechanism of Action

The mechanism by which 1,2,3-Trichloro-2-fluoropropane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, altering their activity and leading to changes in metabolic pathways. It can also affect cellular membranes, influencing their permeability and function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.

Comparison with Similar Compounds

    1,2,3-Trichloropropane: Similar in structure but lacks the fluorine atom.

    1,2-Dichloro-3-fluoropropane: Contains one less chlorine atom.

    1,1,3-Trichloro-2-fluoropropane: Different positioning of chlorine atoms.

Uniqueness: 1,2,3-Trichloro-2-fluoropropane is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.

Properties

IUPAC Name

1,2,3-trichloro-2-fluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOROQHBGERJNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505375
Record name 1,2,3-Trichloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-16-1
Record name 1,2,3-Trichloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3-Trichloro-2-fluoropropane
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1,2,3-Trichloro-2-fluoropropane
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1,2,3-Trichloro-2-fluoropropane
Reactant of Route 6
1,2,3-Trichloro-2-fluoropropane

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